molecular formula C16H27N3O2 B1403120 tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate CAS No. 1188378-41-7

tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B1403120
CAS No.: 1188378-41-7
M. Wt: 293.4 g/mol
InChI Key: IHZFLXBXQCGGDM-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-[1,4’-bipiperidine]-1’-carboxylate is a chemical compound that features a tert-butyl group, a cyano group, and a bipiperidine structure

Scientific Research Applications

tert-Butyl 4-cyano-[1,4’-bipiperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, tBubpyCAMCN, a similar compound, is classified as Acute Tox. 3 Dermal - Acute Tox. 3 Oral . It’s important to handle all chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-[1,4’-bipiperidine]-1’-carboxylate typically involves the reaction of 4-cyano-1,4’-bipiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the bipiperidine structure provides conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-cyano-[1,4’-bipiperidine]-1’-carboxylate is unique due to its bipiperidine structure, which provides additional conformational flexibility and potential for diverse interactions compared to similar compounds. This makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

tert-butyl 4-(4-cyanopiperidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-16(2,3)21-15(20)19-10-6-14(7-11-19)18-8-4-13(12-17)5-9-18/h13-14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZFLXBXQCGGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189353
Record name 1,1-Dimethylethyl 4-cyano[1,4′-bipiperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930604-31-2
Record name 1,1-Dimethylethyl 4-cyano[1,4′-bipiperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930604-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano[1,4′-bipiperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.09 g (27.3 mmol) of NaBH(OAc)3 were added batchwise to a suspension, cooled to 0° C., of 5.44 g (27.3 mmol) tert.butyl 4-oxo-piperidin-1-carboxylate, 3.00 g (27.2 mmol) 4-cyanopiperidine and 1.6 mL (28.0 mmol) AcOH in 400 mL DCM and the reaction mixture was stirred overnight, while warming up to RT. 400 mL water were added and the mixture was acidified with citric acid. The organic phase was separated off, the aqueous phase was made alkaline with saturated NaHCO3 solution and extracted exhaustively with DCM. The combined organic phases were concentrated by evaporation i. vac. and the residue was crystallised with a little DIPE.
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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